molecular formula C7H8OS B13541979 2-(5-Methylthiophen-2-YL)oxirane

2-(5-Methylthiophen-2-YL)oxirane

Cat. No.: B13541979
M. Wt: 140.20 g/mol
InChI Key: MQYSUGSYRQAHKR-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-YL)oxirane is an epoxide derivative featuring a methyl-substituted thiophene ring fused to an oxirane (epoxide) group. The compound combines the aromatic thiophene moiety, known for its electron-rich π-system, with the strained three-membered epoxide ring, which is highly reactive due to ring strain and polarity.

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)oxirane

InChI

InChI=1S/C7H8OS/c1-5-2-3-7(9-5)6-4-8-6/h2-3,6H,4H2,1H3

InChI Key

MQYSUGSYRQAHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylthiophen-2-YL)oxirane can be achieved through several synthetic routes. One common method involves the epoxidation of 5-methyl-2-thiophenecarboxaldehyde using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild reaction conditions. The reaction proceeds as follows:

5-Methyl-2-thiophenecarboxaldehyde+m-CPBA2-(5-Methylthiophen-2-YL)oxirane+by-products\text{5-Methyl-2-thiophenecarboxaldehyde} + \text{m-CPBA} \rightarrow \text{2-(5-Methylthiophen-2-YL)oxirane} + \text{by-products} 5-Methyl-2-thiophenecarboxaldehyde+m-CPBA→2-(5-Methylthiophen-2-YL)oxirane+by-products

Industrial Production Methods: In an industrial setting, the production of 2-(5-Methylthiophen-2-YL)oxirane may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylthiophen-2-YL)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and halides to form corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: OsO4, KMnO4, H2O, room temperature.

    Reduction: LiAlH4, NaBH4, dry ether, reflux.

    Substitution: Nucleophiles (amines, thiols, halides), solvents (THF, DMF), room temperature to reflux.

Major Products Formed:

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

It appears there may be some ambiguity in the query regarding the precise chemical structure. There are two similar compounds mentioned in the search results: (2R)-2-(5-methylthiophen-2-yl)oxirane and 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. To ensure accuracy, information on both compounds is provided.

Overview

(2R)-2-(5-methylthiophen-2-yl)oxirane may have different names depending on its industrial application . The molecule consists of 8 hydrogen atoms, 7 carbon atoms, 1 oxygen atom, and 1 sulfur atom .

Applications

Specific applications for (2R)-2-(5-methylthiophen-2-yl)oxirane were not found in the search results.

Overview

2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione is a compound that has been studied for its anticancer activity .

Applications

Anticancer Activity: This compound displayed a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM, according to US NCI protocols . It exhibited significant efficacy, displaying an average cell growth inhibition rate of 12.53% .

Drug-like Properties: The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters, suggesting it is of interest for the design of new synthetic agents with biological activity .

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-YL)oxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The thiophene ring may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

The reactivity, physical properties, and applications of 2-(5-Methylthiophen-2-YL)oxirane can be contextualized by comparing it to structurally related epoxides. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Key Properties of Selected Oxirane Derivatives

Compound Name Molecular Formula Molecular Weight Physical State Key Substituents Applications/Reactivity Evidence Citations
2-(5-Methylthiophen-2-YL)oxirane C₇H₈OS 140.20 (calc.) Likely liquid Thiophene (methyl-substituted) Potential synthesis intermediate N/A (inferred)
Epichlorohydrin (2-(Chloromethyl)oxirane) C₃H₅ClO 92.52 Liquid Chloromethyl Epoxy resins, pharmaceuticals
Tridiphane C₁₀H₉Cl₅O 320.35 Liquid 3,5-Dichlorophenyl, trichloroethyl Pesticide
2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane C₁₄H₁₀F₂O 232.23 Light yellow liquid Fluorophenyl groups Tebuconazole intermediate
2-(2,4-Dichlorophenyl)-2-n-butyl oxirane C₁₂H₁₄Cl₂O 245.15 Not specified Dichlorophenyl, n-butyl Agrochemical research
2-[(2-Methoxyphenoxy)methyl]oxirane C₁₀H₁₂O₃ 180.20 Not specified Methoxyphenoxy methyl Pharmaceutical reference standard
Reactivity and Electronic Effects
  • Thiophene vs. This could reduce ring-opening reactivity in nucleophilic attacks .
  • Steric and Ring-Strain Effects : Bulky substituents (e.g., n-butyl in 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane) may hinder nucleophilic access to the epoxide, whereas smaller groups (e.g., chloromethyl in epichlorohydrin) maximize reactivity .

Biological Activity

2-(5-Methylthiophen-2-YL)oxirane is an organic compound classified as an oxirane, which is a three-membered cyclic ether. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of 2-(5-Methylthiophen-2-YL)oxirane, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The chemical structure of 2-(5-Methylthiophen-2-YL)oxirane can be represented as follows:

  • Molecular Formula : C9_{9}H10_{10}OS
  • Molecular Weight : 170.24 g/mol

The presence of the thiophene ring contributes to its unique reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives, including 2-(5-Methylthiophen-2-YL)oxirane, exhibit significant antimicrobial properties. A study highlighted that certain thiophene derivatives demonstrated effective inhibition against various bacterial strains, suggesting a potential for development into antimicrobial agents .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(5-Methylthiophen-2-YL)oxiraneE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that while some thiophene derivatives possess cytotoxic effects against cancer cell lines, 2-(5-Methylthiophen-2-YL)oxirane exhibited moderate cytotoxicity, suggesting that it may serve as a lead compound for further modifications to enhance efficacy .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The biological activity of 2-(5-Methylthiophen-2-YL)oxirane is hypothesized to involve interaction with cellular targets such as enzymes or receptors. Preliminary studies suggest that the compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, its structural similarity to known enzyme inhibitors could facilitate binding interactions within active sites .

Case Studies

  • Study on TDP1 Inhibition : A recent investigation into tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors revealed that certain thiophene derivatives could inhibit TDP1 activity effectively. Although not specifically tested for 2-(5-Methylthiophen-2-YL)oxirane, this class of compounds suggests a potential pathway for its application in cancer therapy .
  • Antimicrobial Applications : Another case study focused on the MEP pathway in pathogenic microorganisms indicated that compounds targeting this pathway could lead to novel antimicrobial agents. The structural features of thiophenes make them suitable candidates for such applications .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-(5-Methylthiophen-2-YL)oxirane?

  • Methodological Approach :

  • Epoxidation of Precursors : Use thiophene derivatives (e.g., 5-methylthiophene-2-carbaldehyde) as starting materials. Catalytic epoxidation with peracids (e.g., mCPBA) or transition-metal catalysts (e.g., Mn-salen complexes) under controlled temperature (0–25°C) to minimize side reactions .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the epoxide, followed by recrystallization in non-polar solvents for higher purity.
    • Key Parameters : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR to confirm regioselectivity and stereochemistry.

Q. How can researchers validate the structural integrity of 2-(5-Methylthiophen-2-YL)oxirane using spectroscopic and crystallographic methods?

  • Spectroscopic Analysis :

  • NMR : Compare 1H^1H-NMR chemical shifts of the oxirane protons (δ 3.5–4.5 ppm) and thiophene protons (δ 6.5–7.2 ppm) with analogous compounds (e.g., 2-(phenoxymethyl)oxirane ).
  • MS : Confirm molecular ion peaks via high-resolution mass spectrometry (HRMS) with an expected m/z of 168.17 (C7_7H8_8O2_2S).
    • Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELX software for structure refinement . Compare bond lengths (C-O: ~1.43 Å) and angles (C-O-C: ~60°) to literature values for oxiranes .

Q. What are the stability considerations for storing 2-(5-Methylthiophen-2-YL)oxirane in laboratory settings?

  • Storage Conditions :

  • Temperature : Store at –20°C in amber vials to prevent thermal or photolytic ring-opening.
  • Moisture Control : Use molecular sieves (3 Å) in anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis.
    • Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) and monitor via HPLC for byproducts (e.g., diols from hydrolyzed epoxide) .

Advanced Research Questions

Q. How do reaction pathways differ when 2-(5-Methylthiophen-2-YL)oxirane reacts with nucleophiles (e.g., amines, thiols) under varying stoichiometric ratios?

  • Mechanistic Insights :

  • 1:1 Stoichiometry : Primary amines (e.g., bicycloheptenylmethanamine) attack the less substituted oxirane carbon, forming β-amino alcohols. Confirm regioselectivity via 13C^{13}C-NMR and X-ray crystallography .
  • 1:2 Stoichiometry : Excess epoxide may lead to dimerization or polymer formation. Use MALDI-TOF to characterize oligomers.
    • Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to measure rate constants for ring-opening reactions in polar aprotic solvents (e.g., DMF).

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of 2-(5-Methylthiophen-2-YL)oxirane in ring-opening reactions?

  • DFT Modeling :

  • Optimize geometries at the B3LYP/6-31G(d) level to calculate activation energies for nucleophilic attacks. Compare Fukui indices to identify electrophilic hotspots .
  • Simulate solvent effects (e.g., PCM model for DMSO) to correlate with experimental yields.
    • Docking Studies : Model interactions with enzymatic active sites (e.g., epoxide hydrolases) to predict biocatalytic resolution pathways .

Q. How should researchers address contradictions in spectral data (e.g., NMR splitting patterns) for 2-(5-Methylthiophen-2-YL)oxirane derivatives?

  • Case Study : If 1H^1H-NMR shows unexpected doublets for oxirane protons:

  • Dynamic Effects : Investigate restricted rotation using variable-temperature NMR (–40°C to 60°C) to assess conformational locking.
  • Stereochemical Purity : Perform chiral HPLC or optical rotation analysis to rule out enantiomeric contamination (e.g., from (R)- or (S)-configured byproducts) .
    • Cross-Validation : Compare with analogs like 2-(trifluoromethyl)oxirane to isolate substituent-specific effects.

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